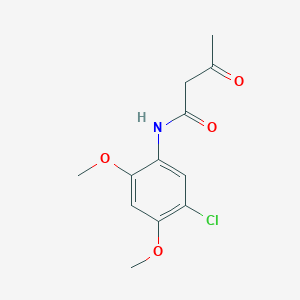

Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

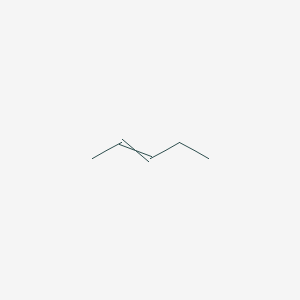

Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate, also known as ethyl levulinate, is a versatile chemical compound that has gained significant attention in recent years due to its potential applications in various fields. Ethyl levulinate is a colorless liquid that is soluble in water, ethanol, and ether. It has a fruity odor and is used as a flavoring agent in the food industry. Ethyl levulinate is also used as a solvent, a fuel additive, and a starting material for the synthesis of various chemicals.

Mécanisme D'action

The mechanism of action of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, such as enzymes, receptors, and transporters. Ethyl levulinate can form hydrogen bonds and hydrophobic interactions with these molecules, which can affect their activity and function. Ethyl levulinate can also affect the physicochemical properties of biological membranes, such as fluidity and permeability, which can affect the transport of molecules across the membrane.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate depend on the dose, route of administration, and target tissue or organ. Ethyl levulinate has been shown to have antioxidant, anti-inflammatory, and analgesic properties in various in vitro and in vivo models. Ethyl levulinate can also affect the metabolism of various drugs and xenobiotics by inducing or inhibiting the activity of drug-metabolizing enzymes. Ethyl levulinate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate in lab experiments is its versatility and availability. Ethyl levulinate can be easily synthesized from renewable sources and can be used as a starting material for the synthesis of various chemicals. Ethyl levulinate is also relatively non-toxic and has low environmental impact. However, one of the limitations of using Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate in lab experiments is its low solubility in water, which can limit its use in aqueous systems. Ethyl levulinate can also be sensitive to oxidation and degradation under certain conditions, which can affect its stability and reproducibility.

Orientations Futures

There are many potential future directions for the research and development of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate. One of the directions is the optimization of the synthesis method to improve the yield and selectivity of the reaction. Another direction is the development of new applications for Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate in various fields, such as energy storage, cosmetics, and agriculture. The use of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate as a drug delivery system is also an area of active research, as it can improve the solubility and bioavailability of various drugs. The development of new derivatives and analogs of Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate with enhanced properties and activities is also a promising direction for future research.

Méthodes De Synthèse

Ethyl levulinate can be synthesized by the esterification of levulinic acid with ethanol in the presence of a catalyst. Levulinic acid is a biomass-derived platform chemical that can be obtained from various renewable sources, such as lignocellulosic biomass, waste streams, and carbohydrates. The esterification reaction can be catalyzed by different types of acids, such as sulfuric acid, p-toluenesulfonic acid, and Lewis acids. The reaction conditions, such as temperature, pressure, and reaction time, can also affect the yield and selectivity of the reaction.

Applications De Recherche Scientifique

Ethyl levulinate has been extensively studied for its potential applications in various fields, such as biofuels, polymers, surfactants, and pharmaceuticals. Ethyl levulinate can be used as a biofuel additive to improve the properties of biodiesel, such as cold flow, oxidative stability, and lubricity. Ethyl levulinate can also be used as a monomer or a co-monomer to synthesize various polymers, such as polyesters, polyamides, and polyurethanes. Ethyl levulinate can also be used as a surfactant or an emulsifier to stabilize oil-water emulsions. In the pharmaceutical field, Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate levulinate has been studied as a potential drug delivery system, as it can form stable complexes with various drugs and improve their solubility and bioavailability.

Propriétés

Numéro CAS |

16807-50-4 |

|---|---|

Nom du produit |

Ethyl tetrahydro-2-methyl-5-oxofuran-2-acetate |

Formule moléculaire |

C9H14O4 |

Poids moléculaire |

186.2 g/mol |

Nom IUPAC |

ethyl 2-(2-methyl-5-oxooxolan-2-yl)acetate |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(11)6-9(2)5-4-7(10)13-9/h3-6H2,1-2H3 |

Clé InChI |

XPHDAEADNYTVAU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(CCC(=O)O1)C |

SMILES canonique |

CCOC(=O)CC1(CCC(=O)O1)C |

Autres numéros CAS |

16807-50-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[5.6]dodecane](/img/structure/B94616.png)